

# Spectroscopic Analysis of 1-(Benzyloxy)-3-ethynylbenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-(Benzyloxy)-3-ethynylbenzene

Cat. No.: B163511

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of **1-(benzyloxy)-3-ethynylbenzene**, a molecule of interest in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.

## Core Spectroscopic Data

The quantitative data expected from the IR and mass spectrometric analysis of **1-(benzyloxy)-3-ethynylbenzene** (Molecular Formula:  $C_{15}H_{12}O$ , Molecular Weight: 208.26 g/mol) are summarized below. These values are predicted based on the characteristic behavior of its constituent functional groups as documented in spectroscopic literature.

## Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
≡C-H (Terminal Alkyne)	Stretching	~3300	Strong, Sharp
C≡C (Terminal Alkyne)	Stretching	~2100-2260	Weak to Medium
=C-H (Aromatic)	Stretching	~3030-3100	Medium to Weak
C-H (Alkyl - CH <sub>2</sub> )	Stretching	~2850-2960	Medium
C=C (Aromatic)	In-ring Stretching	~1450-1600	Medium, Multiple Bands
C-O-C (Aryl Ether)	Asymmetric Stretching	~1250	Strong
C-O-C (Aryl Ether)	Symmetric Stretching	~1040	Strong

## Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	Formula	Notes
208	[M] <sup>+</sup>	[C <sub>15</sub> H <sub>12</sub> O] <sup>+</sup>	Molecular Ion
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> ] <sup>+</sup>	Benzyl cation (often the base peak)
117	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	[C <sub>8</sub> H <sub>5</sub> O] <sup>+</sup>	Loss of the benzyl group
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation, from fragmentation of the benzyl group

## Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of **1-(benzyloxy)-3-ethynylbenzene** are provided below.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(benzyloxy)-3-ethynylbenzene** by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

- Sample Preparation: A small amount of solid **1-(benzyloxy)-3-ethynylbenzene** is placed directly onto the ATR crystal.
- Data Acquisition:
  - A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
  - The sample spectrum is then recorded.
  - The instrument is set to scan the mid-infrared range, typically from 4000 to 400  $\text{cm}^{-1}$ .
  - A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise ratio.
- Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **1-(benzyloxy)-3-ethynylbenzene** to confirm its structure.

Method: Electron Ionization - Quadrupole Mass Spectrometry (EI-MS).

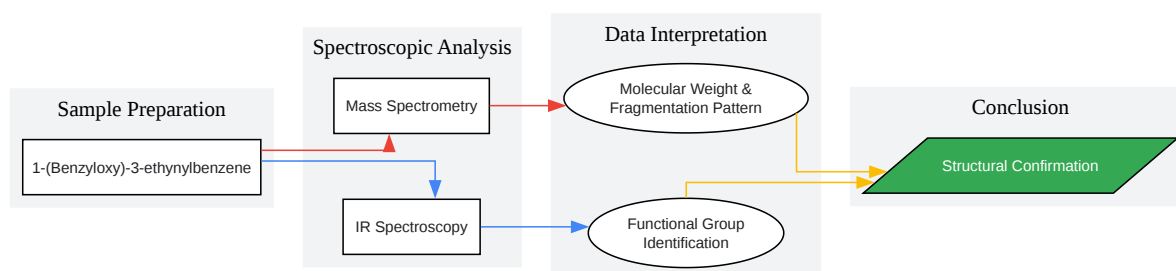
Instrumentation: A mass spectrometer with an electron ionization source and a quadrupole mass analyzer.

Procedure:

- **Sample Introduction:** A dilute solution of **1-(benzyloxy)-3-ethynylbenzene** in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, often via a direct insertion probe or gas chromatography inlet.
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positive ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded for each  $m/z$  value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

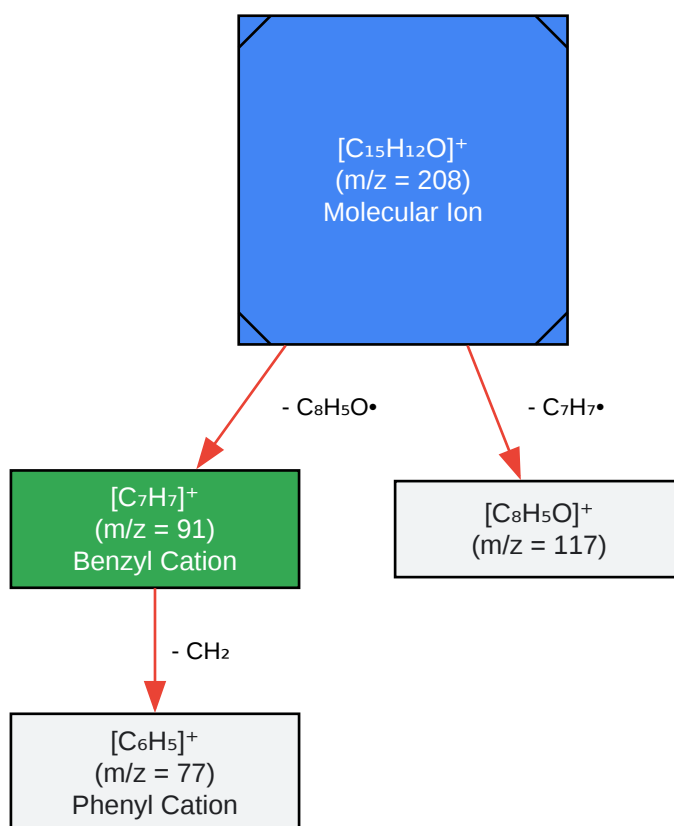
## Visualized Workflows

The logical flow of the spectroscopic analysis and the expected fragmentation pathway are depicted in the following diagrams.



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Caption: Workflow for the spectroscopic analysis of **1-(benzyloxy)-3-ethynylbenzene**.

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Caption: Proposed mass fragmentation pathway for **1-(benzyloxy)-3-ethynylbenzene**.

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